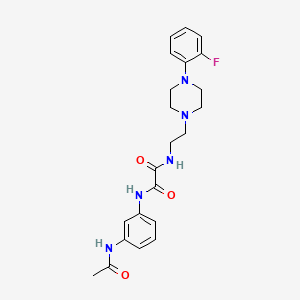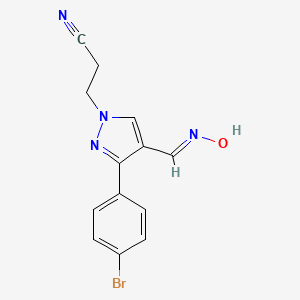
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile, also known as BPPN, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BPPN belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile involves the inhibition of various signaling pathways such as Akt/mTOR and NF-κB. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to activate the AMPK signaling pathway which plays a crucial role in regulating cellular energy metabolism. The activation of AMPK by (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile leads to the inhibition of the mTOR signaling pathway which is involved in cell growth and proliferation. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile also inhibits the NF-κB signaling pathway which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-diabetic activities. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile reduces blood glucose levels and improves insulin sensitivity in animal models of diabetes by activating the AMPK signaling pathway.
実験室実験の利点と制限
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has several advantages for lab experiments such as its high purity, stability, and solubility in water and organic solvents. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile is also relatively easy to synthesize in the laboratory. However, (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has some limitations for lab experiments such as its low bioavailability and poor pharmacokinetic properties. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has a short half-life and is rapidly metabolized in vivo.
将来の方向性
Future research on (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could focus on improving its pharmacokinetic properties and bioavailability. Novel formulations of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could be developed to enhance its therapeutic efficacy. The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could be further elucidated to identify potential targets for drug development. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile could also be tested in clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile involves the reaction between 4-bromobenzaldehyde, ethyl cyanoacetate, and hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to produce (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile. The yield of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学的研究の応用
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-diabetic effects. The anti-inflammatory activity of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been demonstrated in animal models of acute and chronic inflammation. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
The anti-cancer activity of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been studied in various cancer cell lines including breast cancer, lung cancer, and colon cancer. (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has been found to induce cell cycle arrest and apoptosis in cancer cells. The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile involves the inhibition of the Akt/mTOR signaling pathway.
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile has also been found to exhibit anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity in animal models of diabetes. The mechanism of action of (E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile in diabetes involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
特性
IUPAC Name |
3-[3-(4-bromophenyl)-4-[(E)-hydroxyiminomethyl]pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-12-4-2-10(3-5-12)13-11(8-16-19)9-18(17-13)7-1-6-15/h2-5,8-9,19H,1,7H2/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGKOPQMJTTFU-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=NO)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN(C=C2/C=N/O)CCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-bromophenyl)-4-((hydroxyimino)methyl)-1H-pyrazol-1-yl)propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-6-methylimidazo[2,1-b]thiazole](/img/structure/B2677131.png)
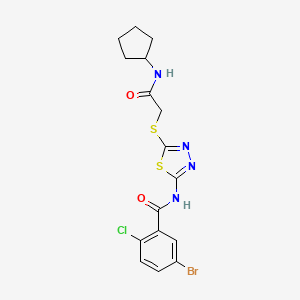
![(E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-2-phenyl-2-propenamide](/img/structure/B2677133.png)
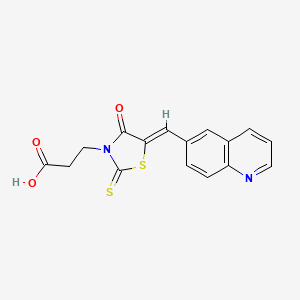
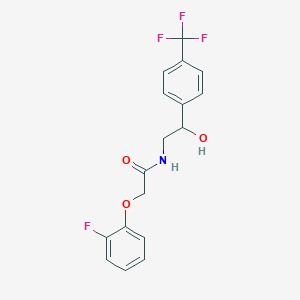

![7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B2677141.png)

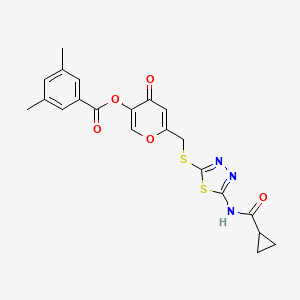
![(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2677145.png)
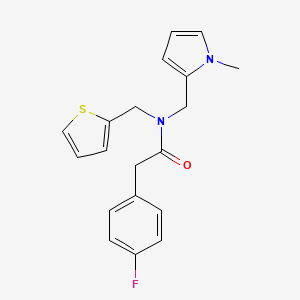
![methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycinate](/img/structure/B2677148.png)
